Litronesib

Übersicht

Beschreibung

Litronesib ist ein niedermolekulares Medikament, das ursprünglich von Kyowa Kirin Co., Ltd. entwickelt wurde. Es ist bekannt für seine Rolle als Inhibitor des kinesinähnlichen Proteins 1 (KIF11), das für die Zellteilung von entscheidender Bedeutung ist. Die Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krebsarten untersucht, darunter solide Tumoren, Eierstockkrebs, Magenkrebs, Prostatakrebs und akute Leukämie .

Vorbereitungsmethoden

Die Synthese von Litronesib umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen unter bestimmten Bedingungen. Die Syntheserouten umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Reagenzien, um die gewünschten chemischen Umwandlungen zu erreichen. Industrielle Produktionsverfahren für this compound sind darauf ausgelegt, die Ausbeute und Reinheit zu optimieren und gleichzeitig Sicherheit und Kosteneffizienz zu gewährleisten. Spezifische Details zu den Syntheserouten und Reaktionsbedingungen sind oft proprietär und werden möglicherweise nicht öffentlich bekannt gegeben .

Analyse Chemischer Reaktionen

Litronesib durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren, die die gewünschten Umwandlungen ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

Litronesib is a small molecule inhibitor of Eg5 (also known as KIF11), a mitotic motor kinesin protein essential for bipolar spindle formation during cell division . It functions as an ATP-uncompetitive, allosteric inhibitor, selectively disrupting Eg5 activity, which leads to mitotic disruption, apoptosis, and cell death in actively dividing tumor cells .

Targets and Pharmacology

this compound's primary target is KIF11 (kinesin family member 11), also known as Eg5, in humans . It inhibits Eg5, disrupting mitosis and causing apoptosis in tumor cells . Histone-H3 phosphorylation in tumor and proliferating skin cells serves as a pharmacodynamic biomarker for its anticancer activity in vivo .

Clinical Trials and Research

This compound has been investigated in Phase 1 clinical trials for treating advanced solid tumors . Clinical trials have explored various administration schedules, including Days 1, 2, 3; Days 1, 5, 9; Days 1, 8; Days 1, 5; or Days 1, 4, with or without pegfilgrastim, within a 21-day cycle .

Efficacy and Safety

- Phase 1 Studies Two Phase 1 dose-escalation studies assessed this compound in patients with advanced malignancies . Neutropenia was identified as the primary dose-limiting toxicity . The use of prophylactic pegfilgrastim mitigated neutropenia, enabling higher doses of this compound, but it also increased the occurrence of mucositis and stomatitis .

- Observed Responses Across the trials, a small percentage of patients achieved partial responses . Specifically, 2% of response-evaluable patients experienced partial responses, while 20% maintained stable disease for six or more cycles .

- Pharmacokinetics Studies showed dose-dependent increases in this compound plasma exposure with minor accumulation between cycles, alongside exposure-dependent increases in phosphohistone H3 (pHH3) expression in tumor and skin biopsies .

- Japanese Patients A Phase 1 study in Japanese patients with advanced solid tumors established a recommended dose of 5 mg/m²/day with granulocyte colony-stimulating factor (G-CSF) support . The most frequent adverse events were neutropenia and leukopenia .

Synonyms

This compound is also known as LY2523355, KF 89617, and KF-89617 .

Molecular Information

Wirkmechanismus

Litronesib exerts its effects by inhibiting the activity of kinesin-like protein 1, a motor protein that is essential for the formation of the mitotic spindle during cell division. By binding to kinesin-like protein 1, this compound prevents the proper separation of chromosomes, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved in this process include the activation of spindle checkpoint proteins and the induction of mitotic arrest .

Vergleich Mit ähnlichen Verbindungen

Litronesib ist in seiner spezifischen Hemmung des kinesinähnlichen Proteins 1 einzigartig, was es von anderen Verbindungen unterscheidet, die auf verschiedene Proteine abzielen, die an der Zellteilung beteiligt sind. Ähnliche Verbindungen umfassen andere Kinesin-Spindel-Protein-Inhibitoren, wie z. B. Ispinesib und Filanesib, die ebenfalls auf die mitotische Spindel abzielen, aber unterschiedliche Wirkmechanismen und therapeutische Profile aufweisen können. Die Einzigartigkeit von this compound liegt in seiner selektiven Hemmung des kinesinähnlichen Proteins 1 und seinem Potenzial, die Resistenz gegen traditionelle Antimitika zu überwinden .

Biologische Aktivität

Litronesib, also known as LY2523355, is a small-molecule inhibitor targeting Kinesin Eg5 (KIF11), a motor protein essential for mitotic spindle formation during cell division. Its mechanism of action involves disrupting the function of KIF11, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Initially developed for various malignancies, this compound has been evaluated in clinical trials for its efficacy and safety profile.

This compound specifically inhibits the KIF11 protein, which plays a crucial role in mitosis. By blocking KIF11, this compound disrupts mitotic spindle assembly, resulting in failed cell division and subsequent apoptosis of cancer cells. This mechanism positions this compound as a potential therapeutic agent against several types of cancer.

Pharmacokinetics

Pharmacokinetic Profile:

- Absorption: Following intravenous administration, this compound shows rapid distribution.

- Metabolism: Primarily metabolized in the liver.

- Elimination Half-life: Approximately 4-6 hours.

- Excretion: Mainly through urine.

Efficacy in Clinical Trials

This compound has been investigated in multiple Phase 1 and Phase 2 clinical trials across various cancers, including metastatic breast cancer, colorectal cancer, and non-small cell lung cancer.

Table 1: Summary of Clinical Trials Involving this compound

| Cancer Type | Trial Phase | Indication | Status | Date Initiated |

|---|---|---|---|---|

| Metastatic Breast Cancer | Phase 2 | Monotherapy and combination therapy | Discontinued | Aug 1, 2011 |

| Colorectal Cancer | Phase 2 | Combination with chemotherapy | Discontinued | Apr 1, 2011 |

| Non-Small Cell Lung Cancer | Phase 2 | Combination with other agents | Discontinued | Apr 1, 2011 |

| Ovarian Cancer | Phase 2 | Combination with pegfilgrastim | Discontinued | Apr 1, 2011 |

Case Studies

Several case studies have highlighted the biological activity and clinical outcomes associated with this compound treatment. For instance:

-

Case Study in Ovarian Cancer:

- A patient with recurrent ovarian cancer showed a partial response to this compound combined with pegfilgrastim after failing multiple lines of therapy. The treatment was well-tolerated, with manageable side effects.

-

Case Study in Non-Small Cell Lung Cancer:

- In a cohort of patients treated with this compound as part of a combination regimen, significant tumor reduction was observed in a subset of patients who exhibited high levels of KIF11 expression.

Resistance Mechanisms

Research has indicated that resistance to this compound may arise through various mechanisms, including upregulation of alternative mitotic pathways or alterations in drug efflux mechanisms. Notably, studies have shown that cells resistant to other chemotherapeutics can still exhibit sensitivity to this compound under certain conditions.

Research Findings

Recent studies have provided insights into the molecular effects of this compound on cancer cells:

- Inhibition of Cell Proliferation: this compound treatment resulted in significant inhibition of proliferation in various cancer cell lines.

- Apoptotic Induction: Increased levels of cleaved caspase-3 and PARP were observed post-treatment, indicating activation of apoptotic pathways.

- Synergistic Effects: Combination studies revealed enhanced efficacy when this compound was used alongside Bcl-2 inhibitors, suggesting potential for combination therapies.

Table 2: Summary of Research Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Cell Proliferation | Significant inhibition across multiple cancer lines |

| Apoptosis | Increased apoptotic markers (caspase-3, PARP) |

| Combination Therapy | Synergistic effects with Bcl-2 inhibitors |

Eigenschaften

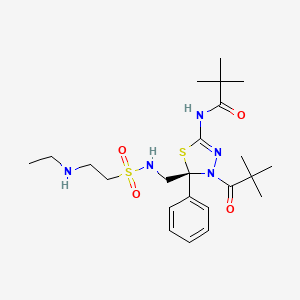

IUPAC Name |

N-[(5R)-4-(2,2-dimethylpropanoyl)-5-[[2-(ethylamino)ethylsulfonylamino]methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N5O4S2/c1-8-24-14-15-34(31,32)25-16-23(17-12-10-9-11-13-17)28(19(30)22(5,6)7)27-20(33-23)26-18(29)21(2,3)4/h9-13,24-25H,8,14-16H2,1-7H3,(H,26,27,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAFBXLHPINSIK-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCS(=O)(=O)NC[C@@]1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910634-41-2 | |

| Record name | Litronesib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910634412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Litronesib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LITRONESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6611F8KYCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.